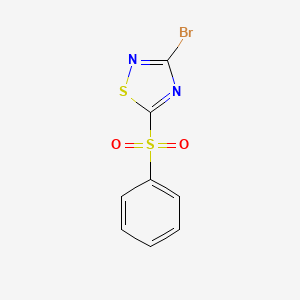

3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole

Description

3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with bromine at position 3 and a phenylsulfonyl group at position 3. The 1,2,4-thiadiazole scaffold is recognized for its electron-deficient aromatic system, enabling diverse reactivity in cross-coupling and functionalization reactions .

Properties

CAS No. |

1000577-61-6 |

|---|---|

Molecular Formula |

C8H5BrN2O2S2 |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

5-(benzenesulfonyl)-3-bromo-1,2,4-thiadiazole |

InChI |

InChI=1S/C8H5BrN2O2S2/c9-7-10-8(14-11-7)15(12,13)6-4-2-1-3-5-6/h1-5H |

InChI Key |

JYACXTDCHHOQMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NS2)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or related precursors with appropriate electrophilic partners. Common approaches include:

- Cyclization of thiosemicarbazides with carboxylic acid derivatives or acid chlorides: This method yields 1,2,4-thiadiazoles by intramolecular cyclization under dehydrating conditions.

- Reaction of hydrazines with thiocarbonyl compounds: This pathway forms the thiadiazole ring by condensation and subsequent oxidation or cyclization.

Introduction of the Phenylsulfonyl Group

The phenylsulfonyl substituent can be introduced by:

- Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the thiadiazole ring with phenylsulfinic acid derivatives , followed by oxidation to the sulfone.

- Direct sulfonylation using phenylsulfonyl chlorides in the presence of a base, targeting the 5-position of the thiadiazole ring.

Bromination at the 3-Position

Selective bromination at the 3-position of the thiadiazole ring is achieved by:

- Electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.

- The reaction conditions (solvent, temperature, and brominating agent equivalents) are optimized to ensure regioselectivity.

Representative Synthetic Route from Literature

Although direct literature on 3-bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole is scarce, analogous compounds and related thiadiazole derivatives provide insight into feasible synthetic routes:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Thiosemicarbazide + benzenesulfonyl chloride, base (e.g., triethylamine) | Formation of phenylsulfonyl-substituted thiosemicarbazide intermediate | Intermediate with phenylsulfonyl group installed |

| 2 | Cyclization under dehydrating conditions (e.g., POCl$$_3$$, heat) | Intramolecular ring closure to form 1,2,4-thiadiazole ring | Phenylsulfonyl-substituted 1,2,4-thiadiazole |

| 3 | Bromination with N-bromosuccinimide (NBS) in solvent (e.g., dichloromethane) at low temperature | Selective bromination at 3-position | This compound |

This sequence is consistent with general principles of heterocyclic synthesis and halogenation reactions.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization agent | Phosphorus oxychloride (POCl$$_3$$), heat | Facilitates ring closure |

| Base for sulfonylation | Triethylamine or pyridine | Neutralizes HCl formed |

| Brominating agent | N-Bromosuccinimide (NBS) or Br$$_2$$ | NBS preferred for milder, selective bromination |

| Solvent | Dichloromethane, chloroform, or acetonitrile | Solubility and reaction control |

| Temperature | 0 °C to room temperature for bromination | Controls regioselectivity |

| Reaction time | Several hours to overnight | Depends on scale and conditions |

Analytical and Purification Techniques

- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)

- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm substitution pattern and purity

- Yield: Typically moderate to good (50–80%) depending on reaction optimization

Research Findings and Considerations

- The phenylsulfonyl group is electron-withdrawing, influencing the reactivity and regioselectivity of bromination.

- Careful control of bromination conditions prevents polybromination or substitution on the phenyl ring.

- Alternative sulfonyl substituents (e.g., methylbenzylsulfonyl) have been synthesized with similar methods, suggesting the robustness of this synthetic approach.

- No direct commercial or extensive literature data were found specifically for this compound, indicating it is a specialized compound often prepared via custom synthesis routes.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position is a reactive site for nucleophilic substitution. Analogous thiadiazole derivatives (e.g., 5-bromo-3-phenyl-1,2,4-thiadiazole) undergo substitution with nucleophiles like amines, thiols, or hydroxyl groups under basic or catalytic conditions. For 3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole , the phenylsulfonyl group (electron-withdrawing) likely enhances the bromine’s electrophilicity, facilitating substitution.

Key Reactions :

-

Amination : Reaction with amines (e.g., NH₃, RNH₂) under basic conditions (e.g., pyridine, NaOH) to replace Br with an amine group.

-

Thiolation : Substitution with thiols (e.g., RSH) under similar conditions, forming sulfur-containing derivatives.

Table 1: Substitution Reaction Parameters

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | Amines (e.g., NH₃), pyridine, reflux | Replacement of Br with amine/thiol group |

| Amination | Aniline, NaOH, aqueous solution | Incorporation of arylamine substituent |

Oxidation and Reduction Reactions

Thiadiazole rings are susceptible to redox reactions. For example, oxidation with hydrogen peroxide (H₂O₂) or reduction with sodium borohydride (NaBH₄) can alter the ring’s electronic properties. The phenylsulfonyl group may stabilize intermediate oxidation states or direct electron flow.

Key Reactions :

-

Oxidation : Treatment with H₂O₂ or other oxidizing agents could modify the thiadiazole ring’s redox state, potentially leading to ring-opening or functional group rearrangement.

-

Reduction : Use of NaBH₄ or catalytic hydrogenation (H₂/Pd) may reduce the thiadiazole ring or modify adjacent functional groups (e.g., sulfonyl group).

Table 2: Redox Reaction Parameters

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | H₂O₂, acidic conditions | Modification of thiadiazole ring |

| Reduction | NaBH₄, ethanol | Potential reduction of sulfonyl group or ring |

Ring-Opening and Cyclization Reactions

Thiadiazole derivatives often participate in ring-opening reactions under acidic or basic conditions. For example, hydrolysis of thiosemicarbazides (precursors to thiadiazoles) can lead to ring cleavage . The phenylsulfonyl group in the target compound may influence stability and reactivity.

Key Reactions :

-

Acidic Hydrolysis : Treatment with dilute HCl or H₂SO₄ could cleave the thiadiazole ring, releasing sulfur-containing byproducts .

-

Base-Induced Cleavage : Reaction with KOH or NaOH may disrupt the ring, forming intermediates like thioamides or thiols .

Table 3: Ring-Opening Reaction Parameters

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄, reflux | Ring cleavage and sulfur release |

| Base-induced cleavage | KOH, aqueous solution | Formation of thioamide/thiol intermediates |

Cross-Coupling and Functionalization Reactions

The phenylsulfonyl group may act as a directing group for cross-coupling reactions (e.g., Suzuki, Heck). While direct evidence is lacking, analogous thiadiazole derivatives undergo such transformations when functionalized with halides or directing groups .

Key Reactions :

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd catalysts to introduce aryl substituents .

-

Heck Reaction : Alkylation or arylation via palladium-catalyzed insertion .

Table 4: Cross-Coupling Reaction Parameters

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Introduction of aryl groups |

| Heck reaction | Alkenes, PdCl₂, reflux | Alkylation/arylation |

Biochemical and Pharmacological Reactions

Thiadiazole derivatives, including those with electron-withdrawing groups (e.g., sulfonyl), often exhibit biological activity (e.g., enzyme inhibition, anticancer effects) . The phenylsulfonyl group may enhance binding to biomolecular targets, such as Hsp90 or carbonic anhydrase .

Key Findings :

-

Enzyme Inhibition : Potential inhibition of Hsp90 or carbonic anhydrase via binding interactions .

-

Cytotoxicity : Thiadiazole derivatives show cytotoxic effects against cancer cell lines, likely due to DNA replication interference.

Table 5: Biochemical Activity Parameters

| Activity | Mechanism | Biological Target |

|---|---|---|

| Enzyme inhibition | Binding interactions | Hsp90, carbonic anhydrase |

| Cytotoxicity | DNA replication disruption | Oncoproteins |

Scientific Research Applications

Biological Activities

The 1,2,4-thiadiazole scaffold, including derivatives like 3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole, has been reported to exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, derivatives of thiadiazole have demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. In vitro studies on cell lines like MCF-7 (breast cancer) have shown that certain derivatives possess cytotoxic effects .

- Anticonvulsant Effects : The anticonvulsant potential of thiadiazole derivatives has been explored extensively. For example, modifications to the 1,3,4-thiadiazole structure have resulted in compounds that exhibit significant protection in seizure models .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thiadiazole derivatives and evaluated their antimicrobial activities using the broth microdilution method. The compound with a 4-methoxyphenyl group exhibited the highest activity against S. aureus with an IC50 value of 32 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, various thiadiazole derivatives were tested against MCF-7 and L929 cell lines. The results indicated that while many compounds showed low toxicity to healthy cells, some exhibited significant cytotoxicity against cancer cells with IC50 values around 97.52 µM .

Data Tables

| Biological Activity | Compound | Target Organism/Cell Line | IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial | 5g | S. aureus | 32 |

| Anticancer | Various | MCF-7 | >100 (most) |

| Anticonvulsant | Thiadiazole Derivatives | MES & PTZ Models | Protection up to 80% |

Mechanism of Action

The mechanism of action of 3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 3,5-Diiodo-1,2,4-thiadiazole (1): This derivative exhibits selective reactivity at the C5 position in Sonogashira cross-coupling reactions, yielding mono- or bis-alkynylated products. The iodine atoms provide superior leaving-group ability compared to bromine, but the phenylsulfonyl group in 3-bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole may stabilize the intermediate during reactions .

- 5-Bromo-3-methyl-1,2,4-thiadiazole: The methyl group at position 3 reduces steric hindrance compared to the phenylsulfonyl group, favoring nucleophilic substitutions.

Sulfonyl-Containing Derivatives

- 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole : The tetrahydropyran (oxan) substituent introduces steric bulk and oxygen-based hydrogen bonding, contrasting with the planar phenylsulfonyl group. This structural difference may reduce π-π stacking interactions in biological systems compared to the phenylsulfonyl analog .

- 5-Cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole: The cyano and indole groups enhance π-conjugation but lack the sulfonyl group’s electron-withdrawing effects, resulting in lower metabolic stability .

Data Table: Key Properties of Selected 1,2,4-Thiadiazole Derivatives

Biological Activity

3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound through various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a phenylsulfonyl group attached to the thiadiazole ring, contributing to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds with a thiadiazole nucleus demonstrated potent antibacterial and antifungal activities. Specifically, compounds similar to this compound showed efficacy against resistant strains of bacteria and fungi .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro tests on various cancer cell lines (e.g., MCF-7, HepG2) revealed that compounds similar to this compound significantly inhibited cell proliferation. Notably, certain derivatives induced apoptosis in cancer cells and effectively blocked the cell cycle at specific phases .

Case Study: Cytotoxicity Against HeLa Cells

A study demonstrated that derivatives of thiadiazoles showed IC50 values lower than traditional chemotherapeutics like sorafenib. For instance:

- Compound A : IC50 = 0.37 µM

- Compound B : IC50 = 0.73 µM

- Sorafenib : IC50 = 7.91 µM

This highlights the potential of these compounds as more effective alternatives in cancer therapy.

3. Anti-inflammatory Activity

Thiadiazoles have also been reported to possess anti-inflammatory properties. In vivo studies indicated that compounds could reduce inflammatory markers in animal models of acute inflammation . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that derivatives of thiadiazoles exhibit favorable absorption and distribution profiles. However, the potential toxicity associated with brominated compounds necessitates careful evaluation in drug development processes .

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole, and how are reaction conditions optimized?

Answer:

The synthesis of 1,2,4-thiadiazoles typically involves cyclization strategies or functionalization of preformed heterocycles. For brominated derivatives like this compound, key methods include:

- Cyclization of thioamides with brominating agents under acidic conditions .

- Cross-coupling reactions using halogenated precursors (e.g., 3,5-dibromo-1,2,4-thiadiazole) with phenylsulfonyl groups via Buchwald-Hartwig or Ullmann coupling, though such intermediates are not yet well-documented .

- Direct sulfonylation at the 5-position using phenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

Optimization focuses on solvent choice (e.g., DMSO for polar intermediates), temperature control (80–140°C), and catalyst selection (e.g., Pd catalysts for cross-coupling) to improve yield and purity .

Advanced: How can researchers address challenges in regioselective functionalization of the 1,2,4-thiadiazole core during derivatization?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electron-withdrawing groups (e.g., sulfonyl) at the 5-position direct electrophilic substitution to the 3-position due to resonance stabilization .

- Steric hindrance from bulky substituents (e.g., phenylsulfonyl) limits reactivity at adjacent positions, favoring mono-substitution .

- Protecting group strategies (e.g., temporary Boc groups) can shield reactive sites during multi-step syntheses .

Advanced techniques like DFT calculations predict reactive sites, while in-situ monitoring (e.g., NMR) tracks intermediate formation .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C3) and confirms sulfonyl group integration .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .

- IR spectroscopy : Detects sulfonyl S=O stretches (~1350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How do researchers resolve contradictions in biological activity data for thiadiazole derivatives, such as varying cytotoxicity across cell lines?

Answer:

Discrepancies arise from:

- Cellular uptake differences : LogP values influence membrane permeability; sulfonyl groups enhance solubility but may reduce penetration .

- Target specificity : Thiadiazoles may interact with multiple enzymes (e.g., kinases, proteases), requiring target-specific assays (e.g., fluorescence polarization) .

- Metabolic stability : HepG2 cells exhibit higher CYP450 activity, potentially metabolizing compounds faster than A431 cells .

Strategies include:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing bromine with iodine) to isolate active motifs .

- Proteomic profiling : Identifies off-target interactions using affinity chromatography or pull-down assays .

Basic: What are the common applications of 1,2,4-thiadiazoles in medicinal chemistry, and how does bromination enhance their activity?

Answer:

1,2,4-Thiadiazoles are bioisosteres for benzene, oxadiazole, or thiazole rings, offering:

- Anticancer activity : Bromine’s electronegativity enhances DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

- Antiviral potential : Brominated derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via covalent bonding to catalytic cysteine residues .

- Antibacterial effects : Sulfonyl groups improve solubility for targeting Gram-negative bacteria .

Bromination increases lipophilicity (improving blood-brain barrier penetration) and provides a handle for further functionalization via Suzuki coupling .

Advanced: What methodologies are employed to study the isomerization of 1,2,4-thiadiazole derivatives during synthesis, and how is this mitigated?

Answer:

Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) occurs under thermal or acidic conditions. Mitigation strategies include:

- Low-temperature synthesis : Reactions below 80°C minimize thermal rearrangement .

- Chiral auxiliaries : Steric guidance directs cyclization to the desired isomer .

- Chromatographic separation : HPLC with chiral columns resolves isomers post-synthesis .

Mechanistic studies use isotopic labeling (e.g., ¹⁵N) and DFT simulations to track nitrogen migration pathways .

Basic: How do researchers evaluate the stability of this compound under physiological conditions?

Answer:

- Hydrolytic stability : Incubation in PBS (pH 7.4) at 37°C monitors degradation via LC-MS, focusing on sulfonyl group hydrolysis .

- Photostability : Exposure to UV-Vis light assesses bromine dissociation or ring-opening .

- Microsomal assays : Liver microsomes quantify metabolic half-life, with CYP450 inhibitors (e.g., ketoconazole) identifying enzyme involvement .

Advanced: What computational tools are used to predict the binding modes of brominated thiadiazoles with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to prioritize targets like EGFR or tubulin .

- MD simulations (GROMACS) : Evaluates binding stability over 100-ns trajectories, highlighting key interactions (e.g., Br–π stacking) .

- QSAR models : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

Basic: What safety precautions are essential when handling brominated thiadiazoles in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile bromine byproducts .

- Waste disposal : Halogenated waste containers for bromine-containing intermediates .

Advanced: How do researchers design experiments to differentiate between covalent and non-covalent mechanisms of action for thiadiazole-based inhibitors?

Answer:

- Covalent trapping assays : Incubate compounds with recombinant enzymes (e.g., SARS-CoV-2 Mpro) and detect adducts via mass spectrometry .

- Kinetic studies : Compare Kᵢ values with/without reducing agents (e.g., DTT) to identify disulfide bond formation .

- X-ray crystallography : Resolve inhibitor-enzyme complexes to visualize covalent bonding (e.g., Br–Cys145 in Mpro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.